Propanedinitrile, ((2,6-dichlorophenyl)methylene)-

Description

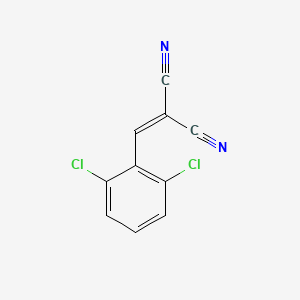

Propanedinitrile, ((2,6-dichlorophenyl)methylene)- (CAS: Not explicitly provided in evidence; structurally related to compounds in and ) is a nitrile-functionalized organic compound featuring a 2,6-dichlorophenyl group attached to a methylene-propanedinitrile core. This compound belongs to the class of benzylidenemalononitrile derivatives, characterized by their electron-withdrawing nitrile groups and aromatic substitution patterns.

Key structural features include:

Properties

IUPAC Name |

2-[(2,6-dichlorophenyl)methylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4Cl2N2/c11-9-2-1-3-10(12)8(9)4-7(5-13)6-14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JONNMZZDUHHEOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=C(C#N)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90183871 | |

| Record name | Propanedinitrile, ((2,6-dichlorophenyl)methylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2972-79-4 | |

| Record name | 2-[(2,6-Dichlorophenyl)methylene]propanedinitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2972-79-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ((2,6-Dichlorophenyl)methylene)propanedinitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002972794 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC98314 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98314 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanedinitrile, ((2,6-dichlorophenyl)methylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90183871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ((2,6-DICHLOROPHENYL)METHYLENE)PROPANEDINITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6SLM7EG4PZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Propanedinitrile, ((2,6-dichlorophenyl)methylene)-, can be synthesized through various synthetic routes. One common method involves the reaction of 2,6-dichlorobenzaldehyde with malononitrile in the presence of a base, such as sodium ethoxide, under reflux conditions. The reaction typically proceeds via a Knoevenagel condensation mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Propanedinitrile, ((2,6-dichlorophenyl)methylene)-, undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile groups to primary amines.

Substitution: The dichlorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Primary amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Propanedinitrile, ((2,6-dichlorophenyl)methylene)-, has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of propanedinitrile, ((2,6-dichlorophenyl)methylene)-, involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Table 1: Structural Comparison of Propanedinitrile Derivatives

Notes:

- The hydrazono derivative (CAS 101398-33-8) introduces a nitrogen-rich moiety, enabling coordination with metal ions, unlike the methylene-linked compound .

Physical and Spectral Properties

Table 2: Spectral Data Comparison

Key Observations :

Biological Activity

Propanedinitrile, specifically ((2,6-dichlorophenyl)methylene)- , is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes a propanedinitrile moiety and a dichlorophenyl group, which enhances its reactivity and applications in various biological contexts. This article delves into the biological activity of this compound, summarizing key research findings, potential mechanisms of action, and applications in therapeutic contexts.

Chemical Structure and Properties

- Molecular Formula : CHClN

- CAS Number : 2972-79-4

The structure of propanedinitrile, ((2,6-dichlorophenyl)methylene)- includes two chlorine atoms attached to the phenyl ring, which is known to influence its biological interactions significantly.

Antimicrobial Properties

Research indicates that propanedinitrile derivatives exhibit notable antimicrobial activity. For instance, studies have shown that these compounds can inhibit the growth of various bacterial strains. The presence of the dichlorophenyl group is believed to enhance the binding affinity to microbial targets, although specific mechanisms remain to be fully elucidated.

Anticancer Activity

The anticancer potential of ((2,6-dichlorophenyl)methylene)- has also been explored. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through mechanisms such as:

- Inhibition of cell proliferation : The compound has shown effectiveness in reducing the viability of cancer cells in vitro.

- Induction of oxidative stress : It is hypothesized that the dichlorophenyl group contributes to increased reactive oxygen species (ROS) production, leading to cell death .

Enzyme Inhibition

Propanedinitrile derivatives have been investigated for their ability to act as enzyme inhibitors. The nitrile functional group is known for its ability to interact with enzyme active sites, potentially modulating their activity. This characteristic may lead to the development of new therapeutic agents targeting specific enzymes involved in disease pathways.

Study 1: Antimicrobial Efficacy

A study conducted by researchers at a pharmaceutical institute evaluated the antimicrobial activity of ((2,6-dichlorophenyl)methylene)- against several bacterial strains including Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations ranging from 50 to 200 µg/mL. The study concluded that the compound's structural features play a crucial role in its antimicrobial efficacy.

Study 2: Anticancer Mechanisms

In another investigation focusing on cancer cell lines (e.g., A431 vulvar epidermal carcinoma), ((2,6-dichlorophenyl)methylene)- demonstrated a dose-dependent inhibition of cell viability. Flow cytometry analyses revealed that treatment with this compound led to increased apoptosis markers, suggesting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Malononitrile | Two nitrile groups | Building block in organic synthesis |

| 2-(3-Bromobenzoyl)propanedinitrile | Bromine substitution | Exhibits distinct reactivity |

| Benzylidene malononitrile | Benzylidene group | Known for various condensation reactions |

The comparative analysis highlights the unique characteristics of ((2,6-dichlorophenyl)methylene)- among similar compounds, particularly in terms of its biological activities.

Q & A

Q. How is toxicity assessed for derivatives of this compound?

- Methodological Answer : Acute oral toxicity is determined via OECD Guideline 423, with LD₅₀ values (e.g., 238–260 mg/kg in rodents). Chronic toxicity studies use 28-day repeated dosing and histopathological analysis .

Notes

- Computational and experimental methods are cross-validated for reproducibility.

- Toxicity data must adhere to OECD/ICH guidelines for regulatory compliance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.